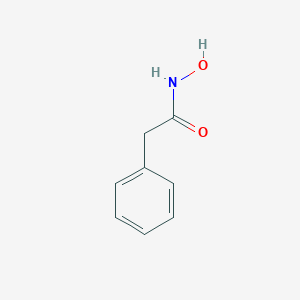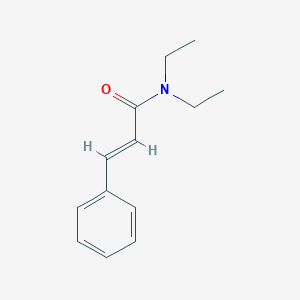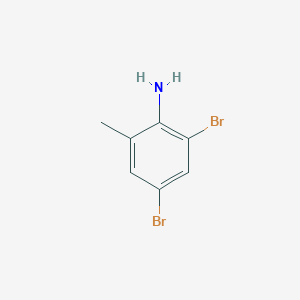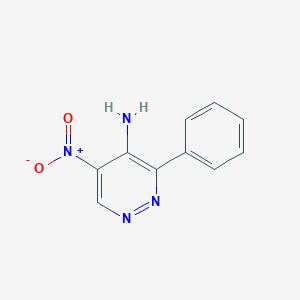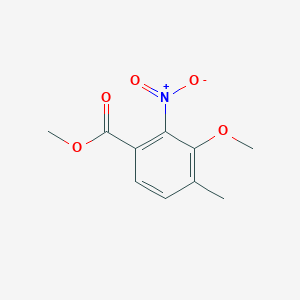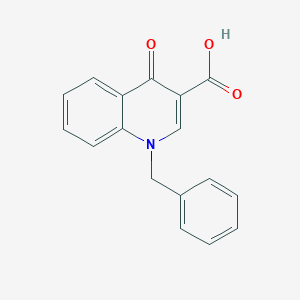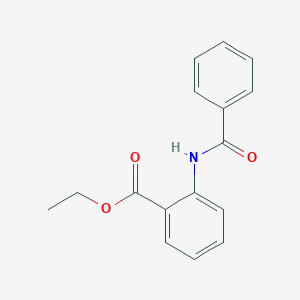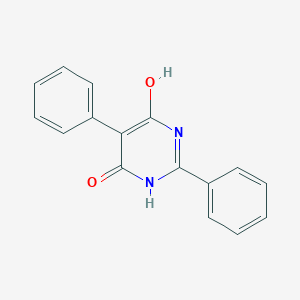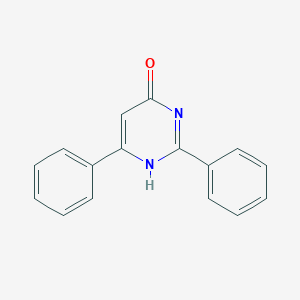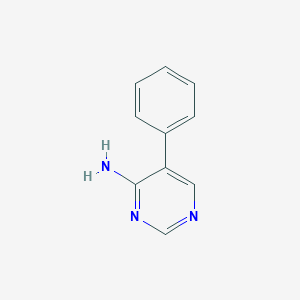
5-Phenylpyrimidin-4-amine
Descripción general
Descripción
5-Phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . The compound is also known by other names such as 5-phenyl-4-pyrimidinamine and 4-amino-5-phenylpyrimidine .
Molecular Structure Analysis
The molecular structure of 5-Phenylpyrimidin-4-amine consists of a pyrimidine ring attached to a phenyl group and an amine group . The InChIKey for the compound is RIQAUNNLIXGOAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Phenylpyrimidin-4-amine has a molecular weight of 171.20 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Antibacterial Activity
5-Phenylpyrimidin-4-amine: derivatives have been studied for their antibacterial properties, particularly against Enterococcus faecalis . This pathogen is known for its natural resistance to many antibacterial drugs and is a significant nosocomial pathogen. The derivatives of 5-Phenylpyrimidin-4-amine could potentially offer a new approach to combat such resistant bacterial strains.
Anticancer Properties
Research has indicated that certain Schiff base derivatives of 5-Phenylpyrimidin-4-amine exhibit selective activities against gastric adenocarcinoma . These compounds can induce apoptosis in cancer cells, suggesting their potential as a core structure for further drug discovery research aimed at inhibiting cancer cell growth.
CDK6 Inhibition
Derivatives of 5-Phenylpyrimidin-4-amine have been designed to inhibit Cyclin-Dependent Kinase 6 (CDK6), which plays a crucial role in cell cycle regulation . These compounds have shown promising antitumor activities, particularly against human breast cancer cells and human gastric cancer cells, making them significant in the development of new cancer therapies.
Drug Discovery Research
The core structure of 5-Phenylpyrimidin-4-amine is being explored for the development of new drugs. Its derivatives are being synthesized and tested for various biological activities, which could lead to the discovery of novel therapeutic agents .
Molecular Docking Studies
Molecular docking studies are being conducted with 5-Phenylpyrimidin-4-amine derivatives to understand their interaction with biological targets. This research is crucial for designing compounds with enhanced biological activity and specificity .
ADME Prediction Analysis
5-Phenylpyrimidin-4-amine: derivatives are also subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) prediction analyses. These studies are essential for assessing the pharmacokinetic properties of potential drug candidates .
USP1/UAF1 Deubiquitinase Inhibition
Some derivatives of 5-Phenylpyrimidin-4-amine have been found to inhibit USP1/UAF1 deubiquitinase, which is associated with anticancer activity against non-small cell lung cancer . This highlights another therapeutic application in the field of oncology.
Structural Analysis for Biological Activity
X-ray single-crystal analysis is used to determine the structural features responsible for the biological activity of 5-Phenylpyrimidin-4-amine derivatives. Understanding these features can guide the synthesis of more potent and selective compounds .
Mecanismo De Acción
5-Phenylpyrimidin-4-amine: belongs to the class of organic compounds known as phenylpyrimidines. These compounds consist of a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine itself is a 6-membered ring containing four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
Propiedades
IUPAC Name |
5-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAUNNLIXGOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283484 | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrimidin-4-amine | |
CAS RN |
21419-05-6 | |
| Record name | 21419-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-phenylpyrimidin-4-amine interact with its target, and what are the downstream effects?
A1: The research primarily focuses on 2,6-dibenzyl-5-phenylpyrimidin-4-amine (A9), a specific 5-phenylpyrimidin-4-amine analog. A9 was identified through virtual screening targeting the interaction between BRCA1 and the estrogen receptor alpha (ERα). While the exact binding mode is not detailed in the abstract, A9 demonstrates inhibitory effects on ERα activity. [] This inhibition is crucial as BRCA1 itself is known to suppress ERα activity, thereby blocking estrogen-dependent gene expression and proliferation in cancer cells. [] Therefore, A9 and its analogs are suggested as potential BRCA1-mimetics, aiming to replicate the tumor-suppressing effects of BRCA1. []
Q2: What is the impact of structural modifications on the activity of 5-phenylpyrimidin-4-amine analogs?
A2: The study highlights that modifications at the 4-position of the phenyl ring in A9 significantly influence its BRCA1-mimetic activity. Replacing the hydrogen at the 4-position with various substituents, including -NH2, -Cl, -CH3, -Br, 3-pyridinyl, and β-naphthyl, led to a range of activities. [] Notably, the 4-amino (-NH2) and 4-methyl (-CH3) substitutions resulted in a 7-fold increase in activity compared to the parent compound A9. [] These findings suggest that the 4-position is a key site for modulating the potency of these compounds as BRCA1-mimetics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





